4-(2-Aminopropan-2-yl)benzoic acid
Description
The strategic use of bifunctional molecules is a cornerstone of modern synthetic chemistry. By incorporating two different functional groups onto a single, often rigid, molecular core, researchers can orchestrate sequential or orthogonal chemical transformations. This approach is fundamental to creating everything from novel polymers to sophisticated therapeutic agents. The deliberate design of these scaffolds allows for precise control over the spatial arrangement of reactive sites, which is critical for achieving desired material properties or biological activities.
Molecules that contain both a carboxylic acid (-COOH) and an amine (-NH2) group are of particular importance in synthetic chemistry. libretexts.org These amino acids and their synthetic analogs are the building blocks of life, forming peptides and proteins through amide bond formation. libretexts.org This same fundamental reaction, the condensation of a carboxylic acid and an amine, is a powerful tool in synthetic polymer chemistry, leading to the creation of polyamides like nylon. libretexts.org The presence of both an acidic and a basic group on the same molecule allows for zwitterion formation and imparts unique solubility and reactivity characteristics. wikipedia.org This dual functionality enables these compounds to act as versatile intermediates, capable of engaging in a wide array of chemical reactions to build complex molecular systems. researchgate.net
Benzoic acid and its derivatives serve as invaluable platforms in molecular engineering. ijcrt.org The rigid benzene (B151609) ring provides a stable, well-defined core structure, while the carboxylic acid group offers a reactive handle for further modification. wikipedia.org The aromatic ring itself can be functionalized, allowing for the precise positioning of substituents that can tune the electronic properties, solubility, and three-dimensional shape of the final molecule. researchgate.net This "plug-and-play" nature makes benzoic acid derivatives essential precursors for the synthesis of pharmaceuticals, polymers, and advanced materials. wikipedia.orgnih.gov For instance, they are used as key intermediates in the creation of dyes, preservatives, and even high-performance plastics. ijcrt.orgwikipedia.org
The trajectory of chemical research is increasingly moving towards the use of pre-functionalized, multifunctional building blocks. scitechdaily.comklinger-lab.de This strategy accelerates the discovery of new materials and medicines by simplifying complex syntheses into a series of more reliable, modular steps. illinois.edu Instead of building complex molecules from simple, monofunctional starting materials, chemists can now select from a growing library of sophisticated building blocks that already contain multiple reactive centers and desired structural motifs. nih.gov This approach is particularly evident in the development of DNA-encoded libraries for drug discovery, where bifunctional linkers are crucial for creating vast collections of potential drug candidates. nih.gov The focus is on creating robust, versatile, and readily available scaffolds that enable rapid and efficient access to novel chemical space. klinger-lab.dersc.org
Focus Compound: 4-(2-Aminopropan-2-yl)benzoic acid
This compound is a prime example of a bifunctional scaffold, integrating a tertiary amine attached to an isopropyl group and a carboxylic acid on a central benzene ring. This specific arrangement of functional groups dictates its chemical reactivity and potential applications.
Properties and Synthesis of this compound
The distinct functional groups of this compound—the carboxylic acid and the amine—allow it to undergo a variety of chemical reactions. The carboxylic acid can be converted into esters, amides, or acid chlorides, while the amine group can participate in alkylation and acylation reactions. ncert.nic.in
A common synthetic route to a related compound, 4-[(propan-2-yl)amino]benzoic acid, involves the alkylation of 4-aminobenzoic acid using isopropyl halides. This reaction can be efficiently carried out using phase transfer catalysis, which facilitates the reaction between the water-soluble aminobenzoic acid and the organic-soluble alkyl halide, often resulting in good yields under mild conditions.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C10H13NO2 |
| Functional Groups | Carboxylic Acid (-COOH), Amine (-NH2) |
| Core Structure | Benzoic Acid |
Research Findings and Applications
The bifunctional nature of this compound and its analogs makes them valuable in several areas of research.
Polymer Chemistry: The ability to form amide bonds makes these compounds suitable monomers for the synthesis of polyamides. The rigid benzoic acid core can impart thermal stability and specific mechanical properties to the resulting polymers. libretexts.org
Medicinal Chemistry: The aminobenzoic acid framework is a common feature in many biologically active molecules. researchgate.net Derivatives are investigated for a range of activities, and the dual functional groups allow for the creation of diverse molecular libraries to screen for potential therapeutic agents. ncert.nic.in
Materials Science: As a bifunctional linker, this molecule can be used in the construction of metal-organic frameworks (MOFs). bioengineer.org The carboxylic acid can coordinate to metal ions, while the amine group can be used to modify the pore environment or to link different framework components together.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-aminopropan-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,11)8-5-3-7(4-6-8)9(12)13/h3-6H,11H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEYEVIYKQQJRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for 4 2 Aminopropan 2 Yl Benzoic Acid and Its Analogs
Retrosynthetic Analysis and Target Compound Disconnection
A logical retrosynthetic analysis of 4-(2-aminopropan-2-yl)benzoic acid (I) begins with the disconnection of the C-N bond of the tertiary amine, a common strategy for simplifying amine-containing targets. This leads to a tertiary benzylic alcohol precursor (II) and ammonia. Alternatively, a more robust approach involves disconnecting the C-C bond of the isopropyl group, which points towards a Friedel-Crafts-type reaction.
A key disconnection strategy for the aminopropan-2-yl group involves a C-N bond cleavage, suggesting a precursor such as a tertiary alcohol or a related electrophile. Another powerful disconnection is at the C-C bond between the aromatic ring and the isopropyl group, which suggests a Friedel-Crafts alkylation or acylation as a key bond-forming step. mt.comorganic-chemistry.org A retrosynthetic pathway starting from p-toluenesulfonic acid, a common starting material in organic synthesis, could also be envisioned. youtube.com
Considering the potential for late-stage functionalization, a retrosynthesis might also involve the introduction of the amino group via reduction of a nitro or azido (B1232118) precursor. This leads to the key intermediates 4-(2-nitropropan-2-yl)benzoic acid (III) or 4-(2-azidopropan-2-yl)benzoic acid (IV). The synthesis of these precursors would rely on the construction of the quaternary carbon center on the aromatic ring.
Precursor Synthesis and Optimization
The successful synthesis of this compound hinges on the efficient preparation and optimization of key precursors. This involves strategic functionalization of the aromatic ring and the stereoselective introduction of the amine group.
Aromatic Functionalization Approaches
The introduction of the 2-aminopropan-2-yl group onto the benzoic acid scaffold can be achieved through several aromatic functionalization strategies. One of the most direct methods is the Friedel-Crafts reaction. organic-chemistry.orgwikipedia.org For instance, the reaction of a suitable benzoic acid derivative with an isopropyl-containing electrophile in the presence of a Lewis acid catalyst can forge the crucial C-C bond. mt.com However, Friedel-Crafts alkylations are known to be prone to polyalkylation and rearrangement reactions. organic-chemistry.org
An alternative approach is to start with a pre-functionalized aromatic ring. For example, 4-isopropylbenzoic acid, a commercially available compound, can serve as a starting material. nih.govsigmaaldrich.comfishersci.ca The challenge then becomes the selective functionalization of the benzylic position of the isopropyl group.
Another strategy involves the use of organometallic reagents. A Grignard reagent prepared from a halogenated benzoic acid derivative can react with a suitable electrophile to introduce the desired side chain. masterorganicchemistry.comadichemistry.comucalgary.ca For instance, the reaction of a 4-bromobenzoate-derived Grignard reagent with acetone (B3395972) would yield the tertiary alcohol precursor.
The synthesis of 4-cyanobenzoic acid derivatives can also be a viable route, where the cyano group can be later transformed into the desired functionality. googleapis.comgoogle.com
Stereoselective Amination Methodologies
The introduction of the amino group at the tertiary carbon center is a critical step. Direct amination of tertiary alcohols can be challenging. A more common approach is the conversion of the alcohol to a better leaving group, followed by nucleophilic substitution with an amine source.
Recent advances in catalysis offer more direct routes. For example, iron-catalyzed direct amination of benzyl (B1604629) alcohols provides a pathway to benzylamines. acs.org While this method is typically applied to primary and secondary alcohols, modifications could potentially be adapted for tertiary systems.
A powerful strategy for constructing chiral α-tertiary amines involves transition-metal catalysis. rsc.org These methods often utilize prochiral starting materials and chiral catalysts to achieve high enantioselectivity. Another approach is the use of radical strategies for the synthesis of α-tertiary amines. researchgate.net
A common and reliable method involves the reduction of a nitro or azido group. The synthesis of a 4-(2-nitropropan-2-yl)benzoic acid precursor would allow for its subsequent reduction to the target amine using standard reducing agents like hydrogen gas with a palladium catalyst. suvchemlaboratorychemicals.comgoogle.com Similarly, a 4-(2-azidopropan-2-yl)benzoic acid intermediate can be reduced to the amine, for instance, via a Staudinger reaction or catalytic hydrogenation. The azidation of tertiary benzylic alcohols can be achieved using azidotrimethylsilane (B126382) (TMSN3) in the presence of a Brønsted acid catalyst. researchgate.net
Convergent and Divergent Synthetic Pathways
Both convergent and divergent strategies can be employed for the synthesis of this compound and its analogs, allowing for the efficient construction of a library of related compounds.
Strategies for Carbon-Carbon Bond Formation
The formation of the quaternary carbon center is a key challenge in the synthesis. nih.govresearchgate.netacs.orgnih.govacs.org Hydroformylation of a suitably substituted styrene (B11656) derivative could be a potential route to introduce the required carbon framework. nih.gov
A convergent approach would involve the coupling of two fragments of similar complexity. For example, a Suzuki or other cross-coupling reaction could be used to connect a boronic acid derivative of benzoic acid with a halogenated isopropylamine (B41738) derivative.
Alternatively, a multi-component reaction could be employed to construct the core structure in a single step. For instance, a reaction involving a benzoic acid derivative, an isopropyl source, and an amine source under suitable catalytic conditions could provide a rapid entry to the target molecule.
Regioselective Functional Group Interconversions
Functional group interconversions are essential for manipulating the reactivity of intermediates and for the final installation of the desired functional groups. The regioselective nitration of an alkylbenzene, such as 4-isopropylbenzoic acid, can be a key step. rsc.orgresearchgate.netsciepub.com The nitro group can then be reduced to an amine, which can be further functionalized.
The oxidation of a methyl group on a toluene (B28343) derivative to a carboxylic acid is a well-established transformation and can be a key step in a synthetic sequence starting from a substituted toluene. youtube.com For example, starting from 4-isopropyltoluene, oxidation of the methyl group would yield 4-isopropylbenzoic acid. guidechem.com
The conversion of a nitrile group to a carboxylic acid or an amide provides another avenue for functional group interconversion. The hydrolysis of a 4-cyanophenyl derivative can yield the corresponding benzoic acid.
The following table summarizes some of the key reactions and strategies discussed:
| Reaction Type | Description | Relevance to Synthesis |
| Friedel-Crafts Alkylation/Acylation | Formation of C-C bonds between an aromatic ring and an alkyl/acyl group. mt.comorganic-chemistry.orgwikipedia.orgbyjus.compressbooks.pub | Introduction of the isopropyl group onto the benzoic acid core. |
| Grignard Reaction | Reaction of an organomagnesium halide with an electrophile. masterorganicchemistry.comadichemistry.comucalgary.ca | Formation of the tertiary alcohol precursor from a ketone. |
| Catalytic Amination | Direct introduction of an amine group using a catalyst. acs.orgorganic-chemistry.org | Potential for direct synthesis of the target amine from the alcohol precursor. |
| Reduction of Nitro/Azido Groups | Conversion of a nitro or azido group to an amine. suvchemlaboratorychemicals.comgoogle.com | A reliable method for the final installation of the amino group. |
| Hydroformylation | Addition of a formyl group and a hydrogen atom across a double bond. nih.gov | Potential for constructing the quaternary carbon center. |
| Regioselective Nitration | Selective introduction of a nitro group onto an aromatic ring. rsc.orgresearchgate.netsciepub.com | Functionalization of the aromatic ring for subsequent transformations. |
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound and its analogs aims to reduce the environmental impact of chemical processes. This involves the careful selection of catalysts and solvents, and the design of protocols that minimize waste and energy consumption. A promising, though not yet explicitly documented, pathway for synthesizing the target compound could involve a Ritter-type reaction on a suitable precursor, such as 4-(prop-1-en-2-yl)benzoic acid or 4-(2-hydroxypropan-2-yl)benzoic acid. The traditional Ritter reaction, however, often requires harsh conditions, including the use of strong, corrosive acids in stoichiometric amounts, leading to significant waste generation during neutralization wikipedia.org. Greener alternatives focus on catalytic approaches and the use of environmentally benign reaction media.
Another viable green strategy is the biosynthetic production of aminobenzoic acids. Research has demonstrated that microorganisms can be engineered to produce aminobenzoic acid derivatives from renewable feedstocks like glucose via the shikimate pathway nrochemistry.com. This method completely avoids the use of toxic petroleum-based starting materials and harsh chemical reagents nrochemistry.com.
The cornerstone of green synthesis is the development of highly efficient and recyclable catalysts that can replace hazardous stoichiometric reagents. For the synthesis of this compound analogs, several classes of sustainable catalysts have shown promise.
Heterogeneous Catalysts: These catalysts exist in a different phase from the reaction mixture, allowing for easy separation and recycling, which is crucial for sustainable production.
Palladium on Silk Fibroin (Pd/SF): For syntheses involving cross-coupling reactions, a palladium catalyst supported on silk fibroin has been effectively used. This biocatalyst has demonstrated high activity in Suzuki-Miyaura reactions in green solvent mixtures like water/ethanol with low metal loading (0.38 mol%) and shows excellent recyclability researchgate.net.
Functionalized Graphene Oxide: A metal-free sulfonic acid-functionalized reduced graphene oxide (SA-rGO) has been reported for the oxidation of aldehydes to carboxylic acids, a key transformation in the synthesis of some benzoic acid derivatives. This carbocatalyst utilizes hydrogen peroxide, a green oxidant, and is reusable for multiple cycles without significant loss of activity.
Magnetic Nanoparticles: A heterogeneous catalyst based on urea-benzoic acid functionalized magnetic nanoparticles has been developed. This catalyst is dual-functional (acidic and hydrogen bonding) and can be easily recovered using a magnet and reused in subsequent reactions under mild conditions ambeed.com.
Modified Ritter Reaction Catalysts: To circumvent the issues with traditional Ritter reactions, milder catalysts have been investigated.
Iron Perchlorate: Fe(ClO4)3·H2O has been shown to catalyze the Ritter reaction, providing a more convenient synthesis of amides from esters and nitriles under solvent-free conditions organic-chemistry.orgmissouri.edu.
Polyoxometalate-Ionic Liquids: These have also been used to catalyze the Ritter reaction efficiently, offering a potentially recyclable catalytic system organic-chemistry.org.
Phase Transfer Catalysis (PTC): For alkylation reactions, such as the synthesis of the related compound 4-(N-isopropyl amino)-benzoic acid, phase transfer catalysis offers a green alternative. Using a quaternary ammonium (B1175870) salt as a catalyst allows the reaction to proceed under mild conditions (60–62 °C) with high efficiency, simplifying the process and reducing energy consumption missouri.edu. The development of chiral phase-transfer catalysts has also enabled the asymmetric synthesis of α-amino acids, which are important pharmaceutical building blocks chemicalbook.com.
| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Green Advantages | Reference |
|---|---|---|---|---|
| Heterogeneous | Palladium on Silk Fibroin (Pd/SF) | Suzuki-Miyaura Coupling | Recyclable, low metal loading, works in aqueous media. | researchgate.net |
| Heterogeneous | Fe3O4@SiO2@(CH2)3–urea–benzoic acid | Multi-component reactions | Magnetically recoverable, reusable, mild reaction conditions. | ambeed.com |
| Homogeneous | Fe(ClO4)3·H2O | Ritter Reaction | Replaces strong acids, solvent-free conditions. | organic-chemistry.orgmissouri.edu |
| Phase Transfer | Quaternary Ammonium Salt | Alkylation | Mild conditions, high efficiency, reduced energy use. | missouri.edu |
| Biocatalysis | Engineered E. coli | Biosynthesis | Uses renewable feedstock (glucose), avoids toxic reagents. | nrochemistry.com |
The choice of solvent is a critical factor in green synthesis, as solvents often constitute the largest mass component of a reaction and are a major source of waste.
Green Solvents:
Water: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. It has been used successfully as a solvent for the catalytic hydrogenation of p-nitrobenzoic acid to p-aminobenzoic acid using a Raney nickel catalyst google.com.
Glycerol (B35011): As a biodegradable and non-toxic solvent, glycerol has been used in one-pot cascade reactions for the synthesis of substituted phthalides from 2-formylbenzoic acid organic-chemistry.org.
Alcohols: Ethanol, often produced from renewable resources, is a greener alternative to petroleum-derived solvents. It has been used in combination with water for Pd/SF catalyzed coupling reactions researchgate.net.
Supercritical Fluids: Supercritical carbon dioxide (scCO2) has been employed in the synthesis of 2-hydroxy-4-aminobenzoic acid, offering a non-toxic and easily removable solvent that can enhance reaction rates google.com.
Waste Minimization:
Atom Economy: Designing reactions with high atom economy is a core principle of green chemistry. One-pot cascade reactions are particularly effective in this regard, as they combine multiple synthetic steps without isolating intermediates, thus saving on solvents and reducing material loss organic-chemistry.orggoogle.com.
Use of Green Oxidants: Replacing traditional, often toxic and heavy-metal-based, oxidizing agents with greener alternatives like hydrogen peroxide (H2O2) or air significantly reduces hazardous waste. The oxidation of aldehydes to carboxylic acids using H2O2 is a prime example [].
Catalytic vs. Stoichiometric Reagents: As previously discussed, using catalytic amounts of a substance instead of stoichiometric quantities drastically reduces waste. The classic Ritter reaction is noted for producing large amounts of salt waste upon neutralization of the strong acid wikipedia.org. In contrast, catalytic hydrogenation to form an amine group from a nitro group produces only water as a byproduct, representing a much cleaner alternative to metal-based reductions like iron in acid chemicalbook.com.
Scale-Up Considerations for Research Applications
Transitioning a synthetic protocol from a laboratory scale to a larger, more practical scale for research applications requires careful consideration of several factors to ensure the process remains efficient, safe, and economically viable.
Catalyst Robustness and Reusability: For any process to be scalable, the catalyst must be robust enough to withstand the reaction conditions over extended periods. Heterogeneous catalysts, particularly those on supports like graphene or magnetic nanoparticles, are advantageous as they can be easily recovered and reused, lowering costs and reducing waste ambeed.comchemicalbook.com. For example, the SA-rGO catalyst used for carboxylic acid synthesis was shown to be reusable for up to eight runs and effective at a 10-gram scale chemicalbook.com.
Process Safety and Conditions: Large-scale reactions involving highly reactive or hazardous reagents, such as concentrated sulfuric acid in the traditional Ritter reaction, pose significant safety risks. The development of synthetic routes that operate under milder conditions—lower temperatures and pressures—and use less hazardous materials is crucial for safe scale-up google.commatrix-fine-chemicals.com.
Flow Chemistry: Modern approaches to chemical synthesis are increasingly moving from traditional batch processing to continuous flow chemistry. Flow reactors offer enhanced safety due to the small reaction volumes at any given time, better temperature control, and improved consistency. An electrochemical Ritter-type reaction for paracetamol synthesis highlights a scalable protocol that operates under catalyst-free conditions, demonstrating the potential of modern technologies for greener and safer production organic-chemistry.org.
Availability of Starting Materials: The economic feasibility of a scaled-up synthesis depends heavily on the cost and availability of the starting materials. For this compound, potential precursors like 4-(prop-1-en-2-yl)benzoic acid and 4-(propan-2-yl)benzoic acid (cumic acid) are commercially available, which is a positive factor for scalability bldpharm.com.
| Consideration | Challenge in Traditional Synthesis | Green/Advanced Solution | Benefit for Scale-Up |
|---|---|---|---|
| Catalyst | Stoichiometric, corrosive acids (e.g., H2SO4). | Reusable heterogeneous catalysts (e.g., SA-rGO, Pd/SF). | Reduced cost, waste, and corrosion; easier product purification. |
| Safety | Harsh conditions (high temp/pressure), hazardous reagents. | Mild reaction conditions, use of less toxic reagents (e.g., H2O2). | Improved operational safety, lower energy costs. |
| Solvents | Use of large volumes of volatile organic compounds (VOCs). | Water, ethanol, glycerol, scCO2, or solvent-free conditions. | Reduced environmental impact, lower cost, improved safety. |
| Process | Batch processing with potential for thermal runaway. | Continuous flow chemistry. | Enhanced safety, better process control, higher consistency. |
Derivatization and Functionalization for Advanced Materials and Catalysis
Amide Bond Formation via Carboxylic Acid Moiety
The carboxylic acid group of 4-(2-Aminopropan-2-yl)benzoic acid theoretically provides a reactive site for amide bond formation, a cornerstone of polymer and medicinal chemistry.
Synthesis of Poly(amide)s and Copolymers for Advanced Materials
The bifunctional nature of this compound, possessing both an amino group and a carboxylic acid, suggests its potential as an AB-type monomer for the synthesis of polyamides. However, the tertiary nature of the amine would prevent direct polycondensation reactions that are typical for primary or secondary amines.
In theory, this monomer could be polymerized through other methods, or used as a comonomer to introduce its specific properties into a polymer chain. Research on analogous structures, such as p-aminobenzoic acid, has shown the feasibility of producing high-performance aromatic polyamides. These polymers often exhibit high thermal stability and mechanical strength. However, no such studies have been reported for this compound.
Table 1: Hypothetical Poly(amide)s from this compound Derivatives
| Polymer Name | Potential Monomers | Theoretical Properties |
| Poly[imino(1-carboxy-4-phenylene)isopropylene] | This compound (modified) | Potentially soluble, thermally stable |
| Copolyamide with Adipic Acid | This compound, Adipic acid | Introduction of flexibility, altered mechanical properties |
This table is purely hypothetical and not based on experimental data.
Design of Peptidomimetics and Oligomers
Peptidomimetics are compounds that mimic the structure and function of peptides but with improved stability and bioavailability. The unique α,α-disubstituted amino acid-like structure of this compound makes it an interesting candidate for incorporation into peptidomimetic scaffolds. Its rigid structure could be used to induce specific conformations in peptide chains.
However, a thorough search of the literature reveals no instances of this compound being used in the design or synthesis of peptidomimetics or oligomers.
Amine-Based Derivatization Reactions
The amino group of this compound offers another site for functionalization, which could be exploited to modulate its reactivity or to introduce chirality.
N-Alkylation and N-Acylation for Modulated Reactivity
N-alkylation and N-acylation are common strategies to modify the properties of amines. While studies have been conducted on the N-alkylation of similar compounds like 4-aminobenzoic acid for various applications, there is no specific research detailing these reactions on this compound. Such modifications could theoretically be used to alter the compound's solubility, electronic properties, or steric hindrance.
Synthesis of Chiral Amine Derivatives for Asymmetric Catalysis
The development of chiral catalysts is a significant area of chemical research, enabling the synthesis of enantiomerically pure compounds. The synthesis of chiral derivatives from prochiral amines is a known strategy. While the amine in this compound is tertiary, derivatization of the aromatic ring or modification of the carboxylic acid could potentially lead to chiral structures. Nevertheless, there are no reports of this compound or its derivatives being used in asymmetric catalysis.
Dual Functionalization Strategies
The presence of both a carboxylic acid and an amino group allows for the possibility of dual functionalization, where both groups are modified to create complex molecules with tailored properties. This could involve orthogonal protection and deprotection strategies to selectively react at either the amine or the carboxylic acid. Such strategies are fundamental in the synthesis of complex molecules, but their application to this compound has not been documented in the scientific literature.
Orthogonal Protection/Deprotection for Selective Functionalization
Orthogonal protection is a synthetic strategy that allows for the selective removal of one protecting group in the presence of others, enabling precise, stepwise functionalization of a multifunctional molecule. iris-biotech.dethieme-connect.de For this compound, this principle is critical for independently modifying the amine and carboxylic acid moieties.
The primary amino group can be protected with acid-labile groups such as the tert-butoxycarbonyl (Boc) group, while the carboxylic acid can be protected as a benzyl (B1604629) (Bzl) ester. The Boc group is stable under conditions used for reactions at the carboxylate (e.g., ester or amide formation) but can be selectively removed with a strong acid like trifluoroacetic acid (TFA). iris-biotech.de Conversely, the benzyl ester is stable to the basic conditions often used to remove other types of amine protecting groups (like the fluorenylmethyloxycarbonyl, or Fmoc, group) but can be cleaved by hydrogenolysis. This orthogonal scheme permits, for example, the acylation of the amine group after the carboxylic acid has been incorporated into a larger structure, or vice-versa.
This selective functionalization is paramount for designing complex molecular architectures, such as asymmetric catalysts or building blocks for sequence-defined polymers, where the specific placement of different functional units is essential.
Table 1: Example of an Orthogonal Protection Strategy for this compound
| Functional Group | Protecting Group | Deprotection Condition | Stability |
|---|---|---|---|
| Amine (-NH₂) | tert-Butoxycarbonyl (Boc) | Strong Acid (e.g., TFA) | Stable to hydrogenolysis, mild base |
One-Pot Multicomponent Reactions Incorporating the Compound
One-pot multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants are combined in a single step to form a complex product, minimizing waste and simplifying purification. rsc.orgresearchgate.net The structure of this compound makes it a prime candidate for participation in such reactions.
For instance, in a hypothetical Ugi four-component reaction, this compound could serve as both the amine and the carboxylic acid component. The reaction would involve an aldehyde, an isocyanide, and the subject compound, which would intramolecularly provide two of the necessary functional groups. This would lead to the rapid synthesis of complex, peptidomimetic scaffolds containing the rigid, bulky benzoic acid moiety. The efficiency of MCRs allows for the creation of large libraries of related compounds for screening in materials or pharmaceutical discovery. nih.gov
Covalent Organic Framework (COF) and Polymer of Intrinsic Microporosity (PIM) Architectures
The rigid and non-planar geometry of this compound is particularly advantageous for creating porous polymers with high internal surface areas, such as Covalent Organic Frameworks (COFs) and Polymers of Intrinsic Microporosity (PIMs).
Linker Design and Topology Control
COFs are crystalline porous polymers constructed from organic building blocks (linkers) connected by strong covalent bonds. The geometry of the linkers dictates the topology and structure of the resulting framework. Linker design strategies can introduce sterically demanding groups to control the final network topology. nih.govresearchgate.net
The compound this compound is an excellent example of a linker whose steric profile can be exploited for topological control. Its linear geometry, derived from the para-substituted benzene (B151609) ring, would typically favor a simple square-lattice (sql) topology when combined with a 4-connecting linker. However, the bulky gem-dimethyl group introduces significant steric hindrance. This hindrance can prevent the formation of a more compact sql net, thereby directing the synthesis towards a less dense, alternative topology like the kagome (kgm) net. nih.govresearchgate.net This strategy of using steric interactions to guide network formation is a sophisticated tool for designing COFs with desired pore structures and properties. researchgate.net
Porosity Engineering and Surface Area Modulation
Polymers of Intrinsic Microporosity (PIMs) are amorphous materials that derive their porosity from inefficient packing of their rigid and contorted polymer chains. rsc.orgnih.gov The key to PIM design is the use of monomers that introduce "sites of contortion," such as spiro-centers or bulky substituents, which prevent the polymer backbones from packing closely.
The structure of this compound is ideally suited for PIM synthesis. The rigid phenyl group provides structural integrity, while the tetrahedral carbon with two methyl groups acts as a site of contortion. When polymerized, these bulky groups disrupt chain packing, creating a robust, microporous solid with a high internal surface area. These materials are typically soluble in common organic solvents, allowing them to be fabricated into thin films for applications like gas separation. nih.govcanada.ca
The properties of the resulting PIM, such as its surface area and gas permeability, can be finely tuned by copolymerizing monomers like this compound with other linkers. Modifying the ratio of comonomers allows for precise engineering of the free volume within the polymer matrix.
Table 2: Illustrative Data on Property Modulation in PIMs Based on Comonomer Composition (Adapted from Analogous Systems)
| Polymer Composition (Monomer A : Monomer B) | BET Surface Area (m²/g) | O₂ Permeability (Barrer) | CO₂/N₂ Selectivity |
|---|---|---|---|
| 100% A (e.g., highly contorted) | 850 | 1200 | 20 |
| 75% A : 25% B | 720 | 950 | 25 |
| 50% A : 50% B | 610 | 700 | 30 |
| 25% A : 75% B | 480 | 450 | 35 |
| 100% B (e.g., less contorted) | 350 | 200 | 40 |
This table presents representative data inspired by published findings on PIM copolymers to illustrate the principle of porosity engineering. canada.ca
Coordination Chemistry and Metal Organic Framework Mof Design
Ligand Design Principles for Metal Coordination
There is no published research detailing the specific chelation modes of 4-(2-Aminopropan-2-yl)benzoic acid with metal ions. While the molecule possesses both a carboxylate group and an amino group, which are known to coordinate with metals, the specific coordination behavior, including the formation of chelate rings and the preferred coordination geometries, has not been experimentally determined or theoretically modeled for this particular compound.
Specific studies on the role of this compound as a bridging ligand in supramolecular structures are not available. Consequently, there is no information on the geometries it adopts to link metal centers, the types of resulting supramolecular architectures (e.g., chains, layers, or frameworks), or the factors that would influence these structures.
Synthesis and Structural Characterization of Metal Complexes
There are no documented hydrothermal or solvothermal synthesis methods specifically employing this compound to create metal complexes or coordination polymers. While these are common techniques for such syntheses with related aminobenzoic acids, their application to this specific ligand has not been reported. nih.govnih.govrsc.org
Construction of Novel Metal-Organic Frameworks (MOFs)
There are no reports on the successful construction of novel Metal-Organic Frameworks (MOFs) using this compound as an organic linker. The potential of this compound to form porous, crystalline MOF structures has not been explored or documented in the available scientific literature. Research on MOFs often utilizes other aminobenzoic acid isomers and derivatives. researchgate.netresearchgate.net
Despite a comprehensive search for scientific literature, there is currently insufficient publicly available research on the specific chemical compound "this compound" to generate a detailed article that adheres to the requested outline. The existing body of research on Metal-Organic Frameworks (MOFs) and their catalytic applications is extensive; however, it does not specifically detail the use of this particular compound in the prescribed areas of coordination chemistry, MOF design, and catalysis.
Specifically, there is a lack of detailed research findings concerning:
Tuning Framework Topology and Dimensionality: Information on how this compound as a linker influences the resulting MOF architecture, including its connectivity, topology, and dimensionality, is not available.
Post-Synthetic Modification: There are no specific examples or detailed studies on the post-synthetic modification of the amine functionality within MOFs constructed from this compound.
Catalytic Applications: While the catalytic applications of MOFs are a broad area of study, research detailing the use of MOFs derived from this compound in heterogeneous catalysis for organic transformations, or in photo- and electrocatalysis, could not be located.
Therefore, it is not possible to provide a scientifically accurate and informative article that focuses solely on "this compound" as per the structured requirements of the prompt. The available literature primarily focuses on more commonly used amine-functionalized linkers, such as 2-aminoterephthalic acid.
Information Regarding "this compound" is Not Available
Extensive research has been conducted to gather information on the chemical compound "this compound" with a specific focus on its supramolecular chemistry and non-covalent assemblies, as per the requested detailed outline. Despite a thorough search of scientific databases and scholarly articles, no specific experimental data or research findings concerning the crystal structure, hydrogen bonding networks, cocrystal formation, host-guest chemistry, or self-assembly of this particular molecule could be located.
The performed searches included inquiries into the crystal structure of "this compound," attempts to find instances of cocrystal engineering involving this compound, and searches for any supramolecular analysis of its derivatives. Furthermore, investigations into its potential to form inclusion complexes with hosts like cyclodextrins and pillar[n]arenes, as well as its capacity for self-assembly into oligomeric or polymeric structures, yielded no specific results for this compound.
While general information on related compounds such as p-aminobenzoic acid (PABA) and its various derivatives is available, detailing their engagement in hydrogen bonding, formation of cocrystals, and participation in host-guest interactions, this information cannot be directly and accurately extrapolated to "this compound". ucl.ac.ukrsc.orgnih.govchemrxiv.orgacs.orgresearchgate.netiosrphr.orgnih.gov The presence of the gem-dimethyl group on the alpha-carbon of the aminoethyl substituent in the target compound would introduce unique steric and electronic effects, significantly influencing its supramolecular behavior in ways that cannot be predicted without experimental evidence. researchgate.net
The professional and authoritative tone required for the article necessitates that the content be based on established scientific research and data. As no such specific information for "this compound" is publicly available at this time, it is not possible to generate the requested article with the required level of scientific accuracy and detail for each specified section and subsection.
To provide a comprehensive and scientifically sound article as requested, dedicated experimental research on "this compound" would be necessary to elucidate its properties and behaviors in the contexts of supramolecular chemistry outlined.
Supramolecular Chemistry and Non Covalent Assemblies
Self-Assembly of Polymeric or Oligomeric Structures
Non-Covalent Polymerization Approaches
There is currently no published research describing the non-covalent polymerization of 4-(2-Aminopropan-2-yl)benzoic acid. Studies that would elucidate the specific conditions (e.g., solvent, temperature, concentration) under which this molecule might self-assemble into one-dimensional polymeric chains are not available. Consequently, there is no data to present on the nature of the resulting supramolecular polymers, such as their length, stability, or morphology.
Formation of Gels and Liquid Crystalline Phases
Similarly, the scientific literature lacks any reports on the ability of this compound to act as a gelator or to form liquid crystalline phases. Research into its capacity to immobilize solvents through the formation of a three-dimensional network (gelation) or to exhibit states of matter with properties intermediate between those of a conventional liquid and a solid crystal has not been documented. Therefore, no data tables or detailed findings on the critical gelation concentration, thermal properties of any potential gels, or the specific types of liquid crystalline mesophases that might be formed can be provided.
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with exceptional accuracy. sci-hub.se By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS can differentiate between compounds with the same nominal mass but different elemental formulas.
For 4-(2-aminopropan-2-yl)benzoic acid, with a molecular formula of C₁₀H₁₃NO₂, the theoretical exact mass can be calculated. Electrospray ionization (ESI) is a common soft ionization technique that would typically produce a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻ in the mass spectrum. sci-hub.se The high-resolution measurement of these ions allows for the confirmation of the molecular formula, a critical first step in structural elucidation. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments, such as the potential loss of a carboxyl group (CO₂), can further corroborate the proposed structure.
Table 1: Predicted HRMS Data for this compound Adducts
| Adduct | m/z (mass to charge ratio) |
| [M+H]⁺ | 180.10192 |
| [M+Na]⁺ | 202.08386 |
| [M-H]⁻ | 178.08736 |
| [M+NH₄]⁺ | 197.12846 |
| [M+K]⁺ | 218.05780 |
| [M+H-H₂O]⁺ | 162.09190 |
| [M+HCOO]⁻ | 224.09284 |
| [M+CH₃COO]⁻ | 238.10849 |
| [M+Na-2H]⁻ | 200.06931 |
| [M]⁺ | 179.09409 |
| [M]⁻ | 179.09519 |
This table presents predicted mass-to-charge ratios for various adducts of this compound, which can be used to confirm its molecular formula via high-resolution mass spectrometry. Data sourced from computational predictions. uni.lu
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule and determining the connectivity of atoms.
¹H NMR: Proton NMR provides information about the chemical environment, number, and neighboring protons for each unique proton in the molecule. For this compound, distinct signals would be expected for the aromatic protons on the benzene (B151609) ring, the methyl protons of the isopropyl group, and the amine proton. The splitting patterns and integration of these signals are key to assigning the structure. For comparison, in the related compound 4-aminobenzoic acid, the aromatic protons appear as two distinct multiplets, and the amine protons present as a singlet. rsc.org
¹³C NMR: Carbon-13 NMR reveals the number of unique carbon atoms and their chemical environments. The spectrum of this compound would show signals for the carboxyl carbon, the quaternary carbon of the isopropyl group, the methyl carbons, and the aromatic carbons. The chemical shifts of these carbons provide evidence for the substitution pattern on the benzoic acid core.
¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the nitrogen atom's chemical environment, although it often requires specialized techniques due to its low natural abundance and sensitivity.
Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to confirm the connectivity of protons within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the proton signals to their corresponding carbon atoms in the benzene ring and the isopropyl group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying the connection between the isopropyl group and the benzene ring, as well as the position of the carboxylic acid group relative to the amino-isopropyl substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close in space, regardless of their bonding connectivity. This can help to confirm the three-dimensional structure and conformation of the molecule.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy techniques, Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. researchgate.netmdpi.com
FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group (around 1700 cm⁻¹), the N-H stretch of the amine (around 3300 cm⁻¹), and various C-H and C=C stretching and bending vibrations from the aromatic ring and the alkyl group.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the aromatic ring and the C-C backbone of the isopropyl group. A comparative analysis of the FTIR and Raman spectra can provide a more complete vibrational assignment. researchgate.net
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) |
| Carboxylic Acid | C=O Stretch | 1725-1700 |
| Amine | N-H Stretch | 3500-3300 |
| Aromatic Ring | C=C Stretch | 1600-1450 |
| Alkyl Group | C-H Stretch | 3000-2850 |
This table outlines the expected infrared absorption frequencies for the key functional groups in this compound.
X-ray Diffraction (Powder and Single-Crystal) for Solid-State Structure
X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Powder X-ray Diffraction (PXRD): PXRD is used to analyze the bulk crystalline form of a powder sample. It provides a characteristic diffraction pattern, or "fingerprint," that can be used for phase identification and to assess the crystallinity of the material.
Chromatographic Techniques for Purity Profiling and Separation
Chromatographic methods are essential for separating the target compound from any impurities, starting materials, or byproducts. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment of non-volatile organic compounds. A validated HPLC method, typically using a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a pH modifier), can be developed to separate this compound from any related substances. The area under the peak for the main compound relative to the total area of all peaks provides a quantitative measure of its purity.
Gas Chromatography (GC): If the compound is sufficiently volatile or can be derivatized to increase its volatility, GC can also be used for purity analysis.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique often used for reaction monitoring and preliminary purity checks. rsc.org Different solvent systems can be screened to find conditions that provide good separation of the target compound from potential impurities.
By employing this comprehensive suite of advanced analytical methodologies, a complete and unambiguous structural and purity profile of this compound can be established, ensuring its suitability for further research and development.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography is a premier technique for the purity assessment of non-volatile, polar organic compounds like this compound. The development of a successful HPLC method hinges on selecting appropriate stationary and mobile phases to achieve adequate retention and sharp, symmetrical peak shapes.
Research Findings:
The analysis of aminobenzoic acid isomers and other polar aromatic compounds often presents challenges in traditional reversed-phase (RP) chromatography, where polar analytes may exhibit poor retention on standard C8 or C18 columns. sielc.com For this compound, its amphiphilic character necessitates a carefully optimized approach. A mixed-mode chromatographic strategy, which utilizes a stationary phase with both reversed-phase and ion-exchange characteristics, is highly effective for separating isomers and related polar compounds. helixchrom.comhelixchrom.com Such columns can provide enhanced retention and unique selectivity for zwitterionic molecules. sielc.com
The mobile phase composition, particularly its pH and buffer concentration, is a critical parameter. helixchrom.com The pH must be controlled to maintain a consistent ionization state for the analyte's carboxylic acid and amino functional groups, thereby ensuring reproducible retention times. A buffered mobile phase, such as ammonium (B1175870) formate (B1220265) in water mixed with an organic modifier like acetonitrile, allows for precise control over retention and is compatible with mass spectrometry (MS) detection. helixchrom.comhelixchrom.com Porous graphitic carbon (PGC) columns also offer an alternative for retaining extremely polar compounds where traditional reversed-phase columns fail. fishersci.com
A proposed method would utilize a gradient elution, starting with a higher aqueous content to retain the polar analyte and gradually increasing the organic modifier concentration to elute it from the column. Detection is typically performed using a UV detector, leveraging the aromatic ring's chromophore.
| Parameter | Proposed Condition | Rationale |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV or PDA detector | Standard for purity analysis of aromatic compounds. |
| Column | Mixed-Mode (Reversed-Phase/Cation-Exchange) Column (e.g., Primesep 100, Coresep 100), 4.6 x 150 mm, 5 µm | Provides enhanced retention and selectivity for polar, zwitterionic compounds like aminobenzoic acid derivatives. sielc.comhelixchrom.com |
| Mobile Phase A | 20 mM Ammonium formate in water, pH adjusted to 3.5 | Buffered aqueous phase to control ionization and ensure reproducible retention. helixchrom.com |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 20 minutes | To ensure elution of the main compound and any less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |
| Column Temp. | 30 °C | To ensure consistent retention times and improve peak shape. |
| Detection | UV at 254 nm | The benzoic acid moiety provides strong UV absorbance at this wavelength. rsc.org |
| Injection Vol. | 10 µL | Standard injection volume for analytical HPLC. |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography is a high-resolution separation technique, but its application to polar, non-volatile compounds like amino acids is limited as they tend to decompose at the high temperatures of the GC injector port. thermofisher.com Therefore, direct analysis of this compound by GC is not feasible. A crucial prerequisite is a chemical derivatization step to convert the non-volatile analyte into a thermally stable and volatile derivative suitable for GC analysis. sigmaaldrich.comresearchgate.net
Research Findings:
Silylation is a widely employed and effective derivatization technique for compounds containing active hydrogens, such as those in carboxylic acid and amine groups. sigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used to derivatize amino acids. thermofisher.comsigmaaldrich.com MTBSTFA is often preferred as it forms tert-butyldimethylsilyl (TBDMS) derivatives that are more stable and less sensitive to moisture compared to their trimethylsilyl (B98337) (TMS) counterparts. sigmaaldrich.com The derivatization reaction involves heating the dried analyte with the silylating reagent in a suitable solvent, such as acetonitrile or pyridine. sigmaaldrich.comresearch-solution.com This process caps (B75204) the polar functional groups, reducing their polarity and increasing their volatility.
Another approach is a two-step derivatization, which involves esterification of the carboxylic acid group (e.g., with methanolic HCl) followed by acylation of the amino group (e.g., with pentafluoropropionic anhydride). nih.gov
Once derivatized, the compound can be analyzed by GC, typically coupled with a Mass Spectrometer (GC-MS). This allows for both quantification and structural confirmation based on the characteristic fragmentation patterns of the derivative. omicsonline.org The separation is generally achieved on a low- to mid-polarity capillary column, such as a 5% phenyl methylpolysiloxane phase. thermofisher.com
| Parameter | Proposed Condition | Rationale |
| Derivatization | ||
| Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMCS | Forms stable, volatile derivatives of both amine and carboxylic acid groups. sigmaaldrich.comresearchgate.net |
| Solvent | Acetonitrile | A common solvent for silylation reactions. sigmaaldrich.com |
| Reaction | Heat sample with MTBSTFA at 100 °C for 2-4 hours. | Ensures complete derivatization of the analyte. sigmaaldrich.com |
| GC-MS Analysis | ||
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) | Provides high separation efficiency and definitive peak identification. |
| Column | SLB™-5ms or TRACE™ TR-5 (5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | A workhorse column providing good selectivity for a wide range of derivatized compounds. thermofisher.comomicsonline.org |
| Carrier Gas | Helium at 1.0 mL/min | Standard inert carrier gas for GC-MS. |
| Injector Temp. | 250 °C | Ensures efficient volatilization of the silylated derivative. omicsonline.org |
| Oven Program | Initial 100 °C (hold 2 min), ramp at 10 °C/min to 300 °C (hold 5 min) | Temperature program designed to separate the derivative from reagent peaks and other byproducts. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique providing reproducible fragmentation patterns for library matching. omicsonline.org |
| Mass Range | 50-550 amu | To capture the molecular ion and key fragments of the derivatized analyte. |
Theoretical and Computational Studies
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to solve the Schrödinger equation for a given molecule. For 4-(2-Aminopropan-2-yl)benzoic acid, these calculations can elucidate its electronic structure and predict its behavior in chemical reactions.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. For this compound, DFT calculations can provide valuable information about its stability, reactivity, and electronic properties.
Key parameters that can be calculated using DFT include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution within the molecule. For this compound, the MEP map would likely show negative potential around the carboxylic acid group and the nitrogen atom of the amino group, indicating regions susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.
Illustrative DFT-Calculated Electronic Properties for this compound
| Property | Hypothetical Value | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Energy difference between HOMO and LUMO, related to chemical stability and reactivity. |
| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |
Note: The values in this table are illustrative and represent typical ranges for similar molecules. They are not based on published experimental or computational data for this compound.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in the calculations. These methods are often more computationally expensive than DFT but can provide highly accurate predictions of spectroscopic parameters.
For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed to predict various spectroscopic data. This includes nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra.
Predicting these spectra computationally can aid in the interpretation of experimental data and help in the structural elucidation of the molecule. For instance, calculated IR frequencies can be compared with experimental IR spectra to assign specific vibrational modes to the functional groups present in this compound, such as the C=O stretch of the carboxylic acid and the N-H bends of the amino group.
Predicted Spectroscopic Parameters for this compound using Ab Initio Methods
| Spectroscopic Data | Predicted Parameter | Hypothetical Value |
| ¹H NMR | Chemical Shift (COOH) | 12.5 ppm |
| ¹³C NMR | Chemical Shift (C=O) | 170 ppm |
| IR Spectroscopy | Vibrational Frequency (C=O stretch) | 1720 cm⁻¹ |
| UV-Vis Spectroscopy | Maximum Absorption (λmax) | 290 nm |
Note: The values in this table are hypothetical and for illustrative purposes only. They are not based on published data for this compound.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule plays a crucial role in its physical and biological properties. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and to understand the energy barriers between them.
Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful computational techniques to explore the conformational space of a molecule. MM methods use a classical force field to calculate the potential energy of a system as a function of its atomic coordinates. This allows for a rapid exploration of different conformations.
For this compound, MM calculations can be used to identify low-energy conformers by systematically rotating the rotatable bonds, such as the C-C bond connecting the isopropylamine (B41738) group to the benzene (B151609) ring and the C-COOH bond.
MD simulations, on the other hand, simulate the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of this compound in a solvent, such as water, can provide insights into its dynamic behavior, flexibility, and interactions with the surrounding environment.
This compound does not possess a chiral center, and therefore, does not exhibit stereoisomerism in the form of enantiomers or diastereomers. However, it can exist as different constitutional isomers, such as 3-(2-Aminopropan-2-yl)benzoic acid or 2-(2-Aminopropan-2-yl)benzoic acid.
From a conformational isomerism perspective, rotation around the single bonds can lead to different conformers. The relative energies of these conformers can be calculated to determine the most stable three-dimensional structure of the molecule. For instance, the orientation of the carboxylic acid group relative to the benzene ring can lead to different planar or non-planar conformers.
Reaction Mechanism Elucidation via Computational Pathways
For the synthesis of this compound, computational methods could be used to investigate potential synthetic routes. For example, one could computationally model the reaction of a suitable starting material, such as 4-bromobenzoic acid, with 2-amino-2-methylpropane in the presence of a catalyst. DFT calculations could be used to determine the activation energies for different proposed mechanisms, helping to identify the most plausible reaction pathway.
Furthermore, the reactivity of this compound in various chemical transformations could be explored. For instance, the mechanism of its esterification or amidation reactions could be computationally modeled to understand the role of catalysts and reaction conditions.
Prediction of Spectroscopic Properties from First Principles
First-principles, or ab initio, quantum chemistry methods allow for the prediction of spectroscopic properties directly from fundamental physical constants and the molecular structure, without reliance on empirical parameters. Techniques such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) are powerful tools for this purpose. researchgate.net The process typically begins with the optimization of the molecule's ground-state geometry, followed by calculations that simulate its interaction with electromagnetic radiation.
For this compound, DFT calculations could be employed to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as the stretching of the C=O bond in the carboxylic acid group or the N-H bonds in the amino group. Studies on similar molecules, like p-aminobenzoic acid (PABA) and p-cyanobenzoic acid, have successfully used DFT methods (e.g., B3LYP) with various basis sets (e.g., 6-311++G**) to compute vibrational wavenumbers that show good agreement with experimental data obtained from FTIR and FT-Raman spectroscopy. researchgate.net For this compound, such calculations would help assign the peaks in an experimental spectrum to specific molecular vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) in ¹H and ¹³C NMR spectra can also be predicted computationally. These calculations determine the magnetic shielding around each nucleus, which is influenced by the local electronic environment. For instance, theoretical predictions for a related molecule, 4-nitro-N-(2,4-dinitrophenyl) benzenamine, have shown a strong correlation with experimental NMR data. researchgate.net Applying this to this compound would provide predicted chemical shifts for the aromatic protons, the methyl protons, and the carbons in the benzene ring and the aminopropyl group.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. sharif.edu It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, this would predict the wavelength of maximum absorption (λ_max), which is typically associated with π-π* transitions within the benzene ring. Studies on aminocoumarin derivatives have shown that these calculations can characterize the charge-transfer nature of electronic transitions. nih.gov
The accuracy of these predictions depends heavily on the chosen functional and basis set. nih.govrsc.org Comparisons between different levels of theory, such as B3LYP, PBE1PBE, and M06, and basis sets like 6-311++G(d,p), are often performed to find the best agreement with experimental values where available. researchgate.netnih.gov
Table 1: Illustrative Predicted Spectroscopic Data for this compound using DFT (Note: This table is a hypothetical representation of data that would be generated from first-principles calculations, based on studies of similar compounds. It is for illustrative purposes only.)
| Spectroscopic Technique | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | ~3450 | N-H Stretch (asymmetric) |
| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | ~3350 | N-H Stretch (symmetric) |
| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | ~1685 | C=O Stretch (Carboxylic Acid) |
| ¹H NMR | Chemical Shift (ppm) | ~7.9 | Aromatic Protons (ortho to COOH) |
| ¹H NMR | Chemical Shift (ppm) | ~7.5 | Aromatic Protons (ortho to C(CH₃)₂NH₂) |
| ¹H NMR | Chemical Shift (ppm) | ~1.5 | Methyl Protons (-C(CH₃)₂) |
| ¹³C NMR | Chemical Shift (ppm) | ~170 | Carboxyl Carbon (COOH) |
| UV-Vis Spectroscopy | λ_max (nm) | ~280 | π-π* Transition |
Computational Design of Derivatives with Enhanced Properties
Computational chemistry is a cornerstone of modern drug discovery and materials science, enabling the rational design of novel molecules with specific, enhanced properties. nih.gov Starting with a parent molecule like this compound, computational methods can be used to explore a vast chemical space of potential derivatives in silico, prioritizing the most promising candidates for synthesis and experimental testing.
The design process often involves identifying a target property to be enhanced, such as biological activity or material characteristics. For example, research on derivatives of 4-aminobenzoic acid and related structures has focused on improving antimicrobial, anticancer, or enzyme-inhibiting capabilities. nih.govccspublishing.org.cnnih.gov
Structure-Activity Relationship (SAR) Studies: Computational methods are used to build SAR models. By systematically modifying the structure of this compound—for instance, by adding different substituents to the benzene ring or modifying the aminopropyl group—and calculating the effect of these changes on a desired property, researchers can understand which molecular features are key to its function. For example, studies on 2,5-substituted benzoic acids have used SAR to develop dual inhibitors of Mcl-1 and Bfl-1 proteins, which are important targets in cancer therapy. nih.gov
Molecular Docking: If the goal is to design a biologically active molecule, molecular docking simulations are a critical tool. This technique predicts the preferred orientation of a ligand when bound to a target protein. ccspublishing.org.cn For derivatives of this compound, docking could be used to predict their binding affinity to a specific enzyme or receptor. The results, often expressed as a docking score, can guide the design of derivatives with improved binding and, consequently, higher potency. Research on 4-(benzylideneamino) benzoic acids has used docking to rationalize the observed antidiabetic and antibacterial activity. ccspublishing.org.cnresearchgate.net
Prediction of Physicochemical Properties: Computational tools can rapidly predict key properties that influence a molecule's behavior, such as its lipophilicity (logP), solubility, and electronic properties (e.g., HOMO-LUMO gap). These calculations can screen out derivatives with undesirable characteristics early in the design phase. For instance, DFT can be used to estimate the pKa and pKb values of derivatives, which is crucial for understanding their behavior in a biological environment. joaquinbarroso.com
By integrating these computational approaches, a workflow can be established to design derivatives of this compound with enhanced properties. A hypothetical design strategy might target a specific enzyme. First, a library of virtual derivatives would be created. Then, these derivatives would be screened using molecular docking to identify those with the highest predicted binding affinity. Finally, other properties like solubility and synthetic accessibility would be calculated to select a small number of top candidates for laboratory synthesis and validation.
Table 2: Illustrative Computational Design of this compound Derivatives (Note: This table is a hypothetical example demonstrating how computational tools could be used to screen derivatives for a desired property, such as binding affinity to a hypothetical enzyme. The values are for illustrative purposes only.)
| Derivative Modification | Predicted Binding Affinity (Docking Score, kcal/mol) | Predicted logP | Rationale for Design |
|---|---|---|---|
| Parent Molecule (R=H) | -6.5 | 1.8 | Baseline compound |
| Add -OH at position 3 | -7.2 | 1.7 | Introduce hydrogen bond donor to interact with target |
| Add -Cl at position 3 | -7.5 | 2.5 | Explore halogen bonding and hydrophobic interactions |
| Add -OCH₃ at position 2 | -6.8 | 2.2 | Steric and electronic effects of ortho-substitution |
| Replace -NH₂ with -NH(CH₃) | -6.3 | 2.1 | Assess impact of N-alkylation on binding |
Future Research Directions and Emerging Applications
Integration into Advanced Functional Materials
The bifunctional nature of 4-(2-Aminopropan-2-yl)benzoic acid, possessing both a hydrogen-bonding carboxylic acid and a basic amino group, makes it a compelling candidate for the development of advanced functional materials.
Sensing Platforms and Chemo-sensors
While direct research on the use of this compound in sensing platforms is limited, its constituent functional groups are known to be active components in chemo-sensors. The carboxylic acid can act as a proton donor and participate in hydrogen bonding, while the amino group can serve as a proton acceptor or a coordination site for metal ions. This duality could be exploited in the design of chemo-sensors for detecting specific analytes. For instance, the amino group could be tailored to bind to specific metal ions, and this binding event could be transduced into a detectable signal, potentially through changes in the fluorescence or electrochemical properties of a larger system incorporating this molecule. Future research could focus on integrating this compound into polymer matrices or onto nanoparticle surfaces to create novel sensing devices.
Responsive Materials (e.g., pH-sensitive, temperature-responsive)
The presence of both acidic (carboxylic acid) and basic (amino) moieties makes this compound an ideal building block for pH-responsive materials. mdpi.comnih.gov In acidic environments, the amino group would be protonated, while in basic environments, the carboxylic acid group would be deprotonated. This differential charging at various pH levels can be harnessed to induce conformational changes in polymers or hydrogels containing this compound, leading to swelling or shrinking behaviors. mdpi.com Such pH-responsive hydrogels have potential applications in drug delivery systems that release their payload in the acidic microenvironment of tumors or other diseased tissues. nih.gov
Furthermore, the aminopropyl group could influence the lower critical solution temperature (LCST) of polymers like poly(N-isopropylacrylamide) (PNIPAM). mdpi.comresearchgate.net By incorporating this compound as a co-monomer, it may be possible to fine-tune the temperature at which these polymers undergo a phase transition from soluble to insoluble in aqueous solutions. This could lead to the development of dual-responsive materials that are sensitive to both pH and temperature, offering more sophisticated control over their properties for applications in smart coatings, actuators, and biomedical devices. nih.govmdpi.comnih.govnih.gov
Bioconjugation and Biomedical Probe Development (excluding clinical trials)
The ability to connect molecules to biomolecules (bioconjugation) is a cornerstone of modern biomedical research. The structure of this compound is well-suited for such applications.
Linker Chemistry for Biomolecule Attachment
This compound can serve as a versatile linker molecule. The carboxylic acid group can be readily activated to form an amide bond with amine groups on proteins, peptides, or other biomolecules. Similarly, the amino group can be reacted with activated carboxylic acids on other molecules. This bifunctionality allows it to act as a bridge, connecting two different molecular entities. Research in this area would involve developing efficient methods for selectively reacting one functional group while leaving the other available for subsequent conjugation.
Fluorescent or Spin-Labeled Derivatives for Research Tools
While there is no specific research on fluorescent or spin-labeled derivatives of this compound, its aromatic ring and reactive functional groups provide a scaffold for the attachment of fluorophores or spin labels. For example, a fluorescent dye could be attached to the amino group, while the carboxylic acid group is used to link the entire construct to a target biomolecule. Such fluorescent probes are invaluable tools in molecular biology for imaging and tracking biomolecules within cells. Similarly, the attachment of a stable radical (spin label) would enable the study of the structure and dynamics of biomolecules using techniques like electron paramagnetic resonance (EPR) spectroscopy. Future work could focus on the synthesis and characterization of such derivatives and their application in biological research.
Green Synthesis and Sustainable Chemistry Initiatives
The principles of green chemistry aim to make chemical processes more environmentally friendly and sustainable. nih.govmdpi.comorientjchem.org
The development of green synthesis routes for this compound is an important area for future research. Traditional multi-step organic syntheses often involve hazardous reagents and generate significant waste. mdpi.com Future initiatives could focus on enzymatic or biocatalytic methods, potentially starting from renewable feedstocks. mdpi.comrsc.org For instance, biosynthetic pathways for aminobenzoic acids are known in microorganisms and could potentially be engineered to produce this specific derivative. mdpi.com
Exploration of Novel Reactivity Patterns
The unique structural features of this compound, namely the sterically hindered tertiary alkyl amine and the p-substituted benzoic acid, suggest that its reactivity may differ significantly from simpler aminobenzoic acids. Future research will likely focus on several key areas:
Steric Hindrance Effects: The gem-dimethyl groups adjacent to the amino group create significant steric bulk. This hindrance can be expected to influence the kinetics and regioselectivity of reactions involving the amino group. For instance, in acylation or alkylation reactions, the steric hindrance might necessitate more forcing reaction conditions or specialized catalysts to achieve high yields. Conversely, this steric bulk could be exploited to direct reactions to other positions on the molecule or to create conformationally constrained derivatives with unique biological activities. Research into the impact of steric hindrance on the reactivity of aminobenzoic acid derivatives has shown that it can obstruct typical reaction pathways, for example, by preventing induced-fit mechanisms in biological systems like the ribosome acs.orgnih.gov.
Intramolecular Cyclizations: The proximity of the amino and carboxylic acid functionalities, although separated by a rigid benzene (B151609) ring and a flexible alkyl chain, could allow for novel intramolecular cyclization reactions under specific conditions. The development of new catalytic systems could facilitate unexpected ring-closing reactions to form novel heterocyclic scaffolds. While direct examples for this compound are not yet reported, the synthesis of derivatives of 2-, 3-, and 4-aminobenzoic acids often involves cyclization to form various heterocyclic systems researchgate.net.
Catalytic C-H Functionalization: A significant area of modern synthetic chemistry is the direct functionalization of carbon-hydrogen (C-H) bonds. Photoredox catalysis, for example, has emerged as a powerful tool for the C-H functionalization of (hetero)arenes acs.org. Future exploration could apply such methods to the aromatic ring or the alkyl side chain of this compound. This would allow for the late-stage modification of the molecule, providing rapid access to a diverse library of derivatives without the need for de novo synthesis. The regioselectivity of such reactions would be of particular interest, given the directing effects of the existing substituents.
Novel Derivatization Strategies: Beyond standard amide and ester formations, research into novel derivatization reactions of the amino and carboxylic acid groups is warranted. For example, the formation of Schiff bases from 4-aminobenzoic acid (PABA) and various aldehydes is a well-established method to create compounds with a wide range of biological activities nih.govnih.gov. Applying this to this compound could yield new chemical entities with unique pharmacological profiles. The steric hindrance of the amino group may, however, require tailored reaction conditions or catalysts.
Development of Automated Synthesis and High-Throughput Screening Methodologies
To fully explore the potential of this compound and its derivatives, particularly in drug discovery and materials science, the development of automated and high-throughput methods is crucial.
Automated Synthesis: The principles of automated solid-phase peptide synthesis (SPPS) could be adapted for the automated synthesis of libraries of this compound derivatives masterorganicchemistry.com. In such a strategy, the parent molecule could be anchored to a solid support, allowing for sequential reactions to be performed on either the amino or carboxylic acid group in an automated fashion. This would involve the use of appropriate protecting groups to ensure selective reactions libretexts.orgwiley-vch.de. The development of robust protocols for coupling and deprotection, optimized for the specific steric and electronic properties of this compound, would be a key research objective. Liquid-phase automated synthesis using flow chemistry is another promising avenue that can offer rapid reaction optimization and scalability google.com.
High-Throughput Screening (HTS): Once a library of derivatives is synthesized, high-throughput screening (HTS) will be essential to rapidly evaluate their biological or material properties. For example, in drug discovery, HTS assays could be developed to screen for activity against specific enzymes or receptors. The synthesis of PABA-substituted pyrimidine (B1678525) derivatives and their subsequent screening for antimalarial activity serves as a relevant example of this approach nih.gov. Similarly, in materials science, HTS methods could be used to assess properties such as conductivity, fluorescence, or thermal stability of polymers or metal-organic frameworks incorporating this compound. The development of specific and sensitive assays tailored to the potential applications of these new derivatives will be a critical step. For instance, methods have been developed for the high-throughput screening of peptides for antibiofilm and immunomodulatory activities, which could be adapted for derivatives of this compound nih.gov.
The systematic exploration of these future research directions will undoubtedly expand the chemical space accessible from this compound and pave the way for the discovery of new molecules with valuable applications.
Q & A
Q. Basic Research Focus
- NMR : ¹H NMR reveals aromatic protons (δ 7.8–8.2 ppm for benzoic acid) and geminal methyl groups (δ 1.2–1.5 ppm for C(CH₃)₂NH₂). ¹³C NMR confirms carbonyl (δ ~170 ppm) and quaternary carbons .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Hydrogen bonding between the amino and carboxylic groups often stabilizes the lattice, providing insights into molecular packing .
What computational methods predict the reactivity and biological interactions of this compound?
Q. Advanced Research Focus
- DFT Calculations : Model reaction pathways (e.g., amination barriers) using Gaussian or ORCA software. Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate binding with targets like enzymes (e.g., cyclooxygenase for anti-inflammatory studies). Validate with experimental IC₅₀ values from enzyme inhibition assays .
How should researchers design experiments to evaluate the anticancer potential of derivatives?
Q. Advanced Research Focus
- In Vitro Assays :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination.
- Apoptosis : Flow cytometry (Annexin V/PI staining) to quantify cell death pathways .
- Structure-Activity Relationship (SAR) : Modify the amino or benzoic acid groups and correlate changes with activity. For example, fluorination at the benzene ring may enhance membrane permeability .
What strategies resolve contradictions in spectroscopic data during characterization?
Q. Advanced Research Focus
- Data Triangulation : Cross-validate NMR, IR (e.g., carbonyl stretch at ~1680 cm⁻¹), and HRMS. For ambiguous signals, use 2D NMR (COSY, HSQC) to assign overlapping peaks .
- Crystallographic Validation : If NMR data conflicts with expected structure, solve the crystal structure to unambiguously confirm connectivity. SHELXD can phase diffraction data even for twinned crystals .
How can researchers optimize purification methods for lab-scale synthesis?
Q. Basic Research Focus
- Recrystallization : Use solvent pairs like ethanol/water (for polar impurities) or dichloromethane/hexane (for non-polar byproducts). Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
- Chromatography : For complex mixtures, employ flash chromatography (silica gel) or prep-HPLC. Collect fractions and analyze by TLC (Rf comparison) .
What are the key challenges in scaling up synthesis while maintaining yield?
Q. Advanced Research Focus
- Reaction Engineering : Transition from batch to flow chemistry for exothermic reactions (e.g., amination). Optimize residence time and catalyst recycling .
- Byproduct Management : Use in-situ FTIR or LC-MS to monitor intermediates. Adjust stoichiometry (e.g., excess amine) to suppress side reactions like over-alkylation .
How does the steric hindrance of the 2-aminopropan-2-yl group influence reactivity?
Q. Advanced Research Focus
- Kinetic Studies : Compare reaction rates of this compound with less hindered analogs (e.g., 4-aminobenzoic acid) in esterification or amide coupling. Use Arrhenius plots to quantify activation energy differences .
- Computational Analysis : MD simulations (AMBER or GROMACS) reveal steric effects on conformational flexibility and binding pocket accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
